molecular formula C35H49NO9 B600246 Bulleyaconitine A CAS No. 107668-79-1

Bulleyaconitine A

Cat. No. B600246
CAS RN: 107668-79-1
M. Wt: 627.76
InChI Key:
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Description

Bulleyaconitine A (BLA) is a C-19 diterpene diester alkaloid isolated from Aconitum bulleyanum plants in China since 1985 . It has been confirmed to have analgesic, anti-inflammatory, and anti-anxiety effects . BLA has been approved by the China Food and Drug Administration for clinical application since the 1980s . It is used for the treatment of chronic pain of musculoskeletal disorders in clinical practice .


Synthesis Analysis

The synthesis of diterpenoid alkaloids, such as Bulleyaconitine A, involves multiple pathways including the mevalonate (MVA) pathway, the methylerythritol 4-phosphate (MEP) pathway, the farnesyl diphosphate regulatory pathway, and the diterpenoid scaffold synthetic pathway . Hydroxymethylglutaryl-CoA reductase is a key enzyme in MVA metabolism .


Molecular Structure Analysis

Bulleyaconitine A is an aconitine-type two terpene alkaloid . Its molecular formula is C35H49NO10 .


Chemical Reactions Analysis

Bulleyaconitine A plays a significant anti-inflammatory effect by inhibiting the release of prostaglandins . The analgesic effect may be related to the rivalry of 5-HT and the inhibition of inflammatory chemokines in the brain .


Physical And Chemical Properties Analysis

Bulleyaconitine A appears as a white powder . It is soluble in methanol, ethanol, chloroform, and ether; insoluble in water; and easily dissolved in dilute hydrochloric acid or dilute sulfuric acid .

Scientific Research Applications

Treatment of Visceral Pain

Bulleyaconitine A (BAA) has been used for the treatment of visceral pain, one of the leading causes for abdominal pain in gastroenterological diseases . It exerts significant antivisceral pain effects induced by acetic acid through stimulating dynorphin A expression in spinal microglia .

Antianxiety Effects

BAA also has antianxiety effects. In a comorbidity model with characteristics of both chronic visceral pain and anxiety, BAA exerted great antianxiety effects . The antianxiety mechanism of BAA is different from its antivisceral pain mechanism .

Treatment of Neuropathic Pain

BAA has been used for the treatment of neuropathic pain. It exerts analgesic effects on neuropathic pain through stimulating the expression of dynorphin A in spinal microglia .

Treatment of Fracture-Induced Pain

BAA has been found to alleviate fracture-induced mechanical and thermal hyperalgesia . It significantly increases locomotor activity levels and reduces anxiety-like behaviors in fractured mice .

Promotion of Fracture Healing

Interestingly, BAA treatment promotes bone mineralization and therefore fracture healing in mice . This may be attributed to the increase in mechanical stimulation caused by exercise .

Treatment of Chronic Pain and Rheumatoid Arthritis

BAA has analgesic and anti-inflammatory properties and has been used for the treatment of chronic pain and rheumatoid arthritis .

Prolonged Cutaneous Analgesia

When co-injected with lidocaine and epinephrine, BAA has been found to elicit long-lasting cutaneous analgesia .

Blocking Voltage-Gated Sodium Channels

BAA exerts analgesic effects mainly via blocking voltage-gated sodium channels in dorsal root ganglion (DRG) neurons .

Safety And Hazards

Bulleyaconitine A is classified as Acute toxicity - Category 1, for both Oral and Inhalation . It is fatal if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Bulleyaconitine A has been found to reduce fracture-induced pain and promote fracture healing in mice . It is suggested that BLA can be used as a promising analgesic agent for the treatment of fracture pain . Further clinical and experimental studies are needed for evaluating the efficacy of Bulleyaconitine A in different forms of chronic pain in patients and for exploring the underlying mechanisms .

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27-,29+,30-,31?,32+,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRECILNLFWZVRM-JNQVLWDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulleyaconitine A

CAS RN

107668-79-1
Record name 107668-79-1
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